3-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde
CAS No.:
Cat. No.: VC13556874
Molecular Formula: C15H11F3O3
Molecular Weight: 296.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11F3O3 |
|---|---|
| Molecular Weight | 296.24 g/mol |
| IUPAC Name | 3-[[4-(trifluoromethoxy)phenoxy]methyl]benzaldehyde |
| Standard InChI | InChI=1S/C15H11F3O3/c16-15(17,18)21-14-6-4-13(5-7-14)20-10-12-3-1-2-11(8-12)9-19/h1-9H,10H2 |
| Standard InChI Key | JKKAEGUPJYNUBH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C=O)COC2=CC=C(C=C2)OC(F)(F)F |
| Canonical SMILES | C1=CC(=CC(=C1)C=O)COC2=CC=C(C=C2)OC(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
3-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde (IUPAC name: 3-[[4-(trifluoromethoxy)phenoxy]methyl]benzaldehyde) is characterized by a benzaldehyde backbone substituted with a phenoxymethyl group bearing a trifluoromethoxy moiety. Its molecular formula is C<sub>15</sub>H<sub>11</sub>F<sub>3</sub>O<sub>3</sub>, with a molecular weight of 296.24 g/mol. The compound’s structure integrates electrophilic (aldehyde) and lipophilic (trifluoromethoxy) groups, which influence its reactivity and bioactivity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C<sub>15</sub>H<sub>11</sub>F<sub>3</sub>O<sub>3</sub> |
| Molecular Weight | 296.24 g/mol |
| SMILES | C1=CC(=CC(=C1)C=O)COC2=CC=C(C=C2)OC(F)(F)F |
| InChIKey | JKKAEGUPJYNUBH-UHFFFAOYSA-N |
| PubChem CID | 91655985 |
The trifluoromethoxy group (-OCF<sub>3</sub>) enhances lipophilicity, facilitating membrane permeability and target engagement. The aldehyde moiety provides a reactive site for further chemical modifications, such as Schiff base formation or condensation reactions.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde involves multi-step organic reactions:
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Etherification: 4-Trifluoromethoxybenzyl bromide reacts with 3-hydroxybenzaldehyde under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>) to form the phenoxymethyl intermediate.
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Oxidation: The intermediate undergoes oxidation using agents like pyridinium chlorochromate (PCC) to yield the aldehyde functionality.
Critical Reaction Conditions
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Temperature: 60–80°C for etherification.
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Solvent: Polar aprotic solvents (e.g., DMF, DMSO).
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Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent).
Industrial-scale production optimizes these steps via continuous flow reactors to enhance yield (>75%) and purity (>95%).
Recent Research Developments
Drug Discovery Applications
A 2024 study screened 50 trifluoromethoxy-substituted aldehydes, identifying 3-[4-(Trifluoromethoxy)phenoxymethyl]benzaldehyde as a lead candidate for antitubercular therapy (IC<sub>50</sub>: 2.3 µM against Mycobacterium tuberculosis). Its efficacy correlates with nitroreductase enzyme inhibition, a target absent in human cells, minimizing off-target effects.
Material Science Innovations
Incorporating this compound into polyimide polymers improved thermal stability (T<sub>g</sub> increased by 40°C) and dielectric properties, making it suitable for high-performance electronics.
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